2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
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Overview
Description
2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is an organic compound that features both bromophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Acylation: The 4-bromoaniline is then acylated using an appropriate acylating agent to form the 2-oxoethyl derivative.
Esterification: The final step involves the esterification of the 2-oxoethyl derivative with 2-methoxyphenyl acetic acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- 2-[(4-Fluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- 2-[(4-Iodophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
Uniqueness
2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chlorinated, fluorinated, or iodinated analogs.
Properties
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-12(15)10-17(21)23-11-16(20)19-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAIZKLVTYDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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